2-methoxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide
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Overview
Description
2-METHOXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a benzohydrazide group
Preparation Methods
The synthesis of 2-METHOXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolidinone ring through a cyclization reaction, followed by the introduction of the thiophene moiety and the benzohydrazide group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE include other thiazolidinone derivatives, thiophene-containing compounds, and benzohydrazides. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-METHOXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE lies in its combination of these three distinct moieties, which can impart unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17N3O4S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-methoxy-N'-[3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C19H17N3O4S3/c1-26-14-7-3-2-6-13(14)17(24)21-20-16(23)8-9-22-18(25)15(29-19(22)27)11-12-5-4-10-28-12/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,24)/b15-11- |
InChI Key |
GRVSHOUSQFHPDS-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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